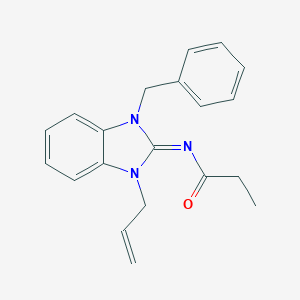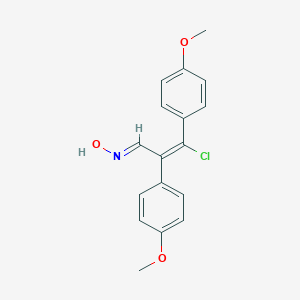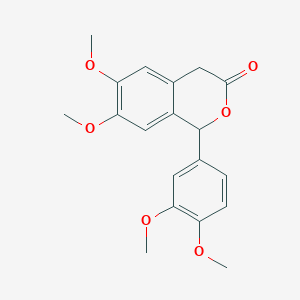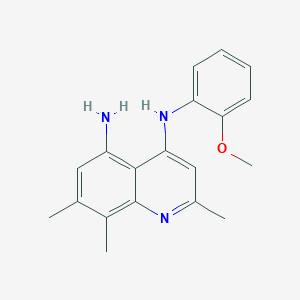
(4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid, commonly referred to as 4-MMPPA, is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of acetic acid and is composed of a pyrimidine and phenyl ring structure. 4-MMPPA has been extensively studied for its biochemical and physiological effects and has been found to be a useful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
Pyrolysis of Polysaccharides
Research by Ponder and Richards (2010) focuses on the pyrolytic behavior of naturally occurring and synthetic polysaccharides, emphasizing the chemical mechanisms involved in the formation of acetic acid among other compounds. This study highlights the intricate pathways and chemical reactions important in biomass conversion technologies, which could have tangential relevance to understanding the reactivity and applications of pyrimidine derivatives in scientific research (Ponder & Richards, 2010).
Syringic Acid's Biological Importance
Srinivasulu et al. (2018) detailed the therapeutic applications and industrial importance of syringic acid, a phenolic compound. While not directly related to the pyrimidine derivative , this review underscores the significance of small molecular compounds in various therapeutic and industrial contexts, suggesting potential areas where pyrimidine derivatives could be applied, especially in biomedicine and bioremediation (Srinivasulu et al., 2018).
p-Coumaric Acid Pharmacology
Pei et al. (2016) explore the pharmacokinetic properties and diverse biological activities of p-coumaric acid and its conjugates, including antioxidant and anti-cancer effects. This review illustrates the potential health benefits of phenolic acids, hinting at the broader pharmacological potential of structurally complex compounds, including pyrimidine derivatives (Pei et al., 2016).
Advanced Oxidation Processes for Acetaminophen Degradation
Qutob et al. (2022) review the degradation pathways of acetaminophen, revealing the formation of various by-products including acetic acid. Their findings contribute to understanding the environmental impact and treatment of pharmaceutical compounds, indirectly suggesting the chemical versatility and reactivity of related organic compounds in advanced oxidation processes (Qutob et al., 2022).
Lactic Acid as a Biotechnological Route
Gao, Ma, and Xu (2011) review the production and potential applications of lactic acid from biomass, highlighting its use in generating various chemicals. This research underscores the biotechnological importance of small organic molecules, which could inspire further investigation into the applications of (4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid in similar contexts (Gao et al., 2011).
Propiedades
IUPAC Name |
2-(4-methoxy-6-methyl-2-phenylpyrimidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-11(8-12(17)18)14(19-2)16-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWGXIOMHXOIQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376846.png)


![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376854.png)
![9-Ethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B376855.png)
![ethyl 9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376857.png)
![ethyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376858.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376860.png)


![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B376864.png)

